Distinct pH Optimum Range Differentiates BZ-Arg-OMe from Chromogenic and Tosyl Analogs
The optimal pH range for the hydrolysis of BZ-Arg-OMe by tonin is 9.0-9.5. This is quantitatively distinct from the closely related analogs Tos-Arg-OMe (pH optimum 8.5), Bz-Arg-OEt (pH optimum 9.0), and the chromogenic substrate Bz-Arg-pNA (pH optimum >10.0) [1]. This 0.5 to 1.5 pH unit difference is a critical factor in assay design, as it dictates the buffer system required for optimal activity and can impact the interpretation of enzyme activity in biological samples.
| Evidence Dimension | Optimal pH for enzymatic hydrolysis (Tonin) |
|---|---|
| Target Compound Data | pH 9.0 - 9.5 |
| Comparator Or Baseline | Tos-Arg-OMe: pH 8.5; Bz-Arg-OEt: pH 9.0; Bz-Arg-pNA: >10.0 |
| Quantified Difference | BZ-Arg-OMe has a pH optimum 0.5-1.0 units higher than Tos-Arg-OMe and at least 0.5 units lower than Bz-Arg-pNA. |
| Conditions | Tonin-catalyzed hydrolysis (Thibault et al., 1981) |
Why This Matters
This evidence allows researchers to select BZ-Arg-OMe carbonate salt for assays specifically optimized at a pH of 9.0-9.5, which may better suit the physiological or experimental conditions for certain proteases compared to its analogs.
- [1] Thibault, G., et al. (1981). Tonin: A serine protease from rat submaxillary gland. Partial purification and characterization. View Source
